
5-(Pyridin-4-ylmethyl)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-ylmethyl)pyridin-3-OL is a chemical compound with the molecular weight of 186.21 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The InChI code for 5-(Pyridin-4-ylmethyl)pyridin-3-OL is 1S/C11H10N2O/c14-11-6-10(7-13-8-11)5-9-1-3-12-4-2-9/h1-4,6-8,14H,5H2 .Physical And Chemical Properties Analysis
5-(Pyridin-4-ylmethyl)pyridin-3-OL is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
5-(Pyridin-4-ylmethyl)pyridin-3-OL is a valuable compound in pharmaceutical research due to its potential therapeutic properties. It can be used as a building block for the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Catalysis
This compound is also significant in the field of catalysis. It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Researchers have explored its use in catalytic systems for organic transformations, including cross-coupling reactions and hydrogenation processes .
Material Science
In material science, 5-(Pyridin-4-ylmethyl)pyridin-3-OL is used in the design and synthesis of novel materials. Its ability to form coordination complexes with metals makes it useful in creating metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis due to their high surface area and tunable properties .
Analytical Chemistry
The compound is employed in analytical chemistry for the development of sensors and detection methods. Its chemical properties allow it to be used in the detection of metal ions and other analytes in various samples. This application is crucial for environmental monitoring, clinical diagnostics, and industrial processes .
Biological Research
In biological research, 5-(Pyridin-4-ylmethyl)pyridin-3-OL is used to study enzyme mechanisms and protein interactions. Its structure can mimic certain biological molecules, making it a useful tool for probing biochemical pathways and understanding the function of enzymes and receptors .
Organic Synthesis
The compound is a versatile intermediate in organic synthesis. It can be used to construct complex organic molecules through various chemical reactions. This application is essential for the synthesis of natural products, pharmaceuticals, and other organic compounds .
Eigenschaften
IUPAC Name |
5-(pyridin-4-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-6-10(7-13-8-11)5-9-1-3-12-4-2-9/h1-4,6-8,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSWHWAILFKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
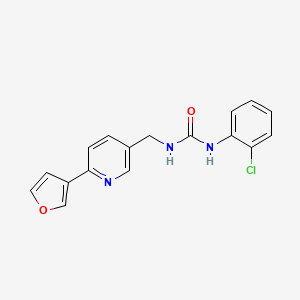

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)
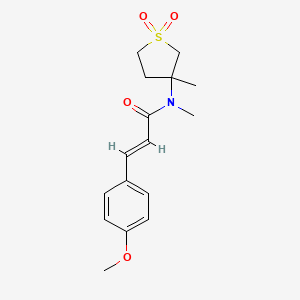
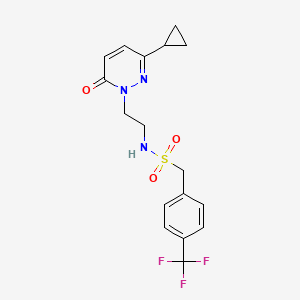
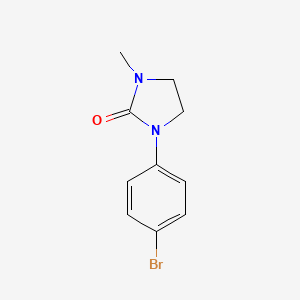
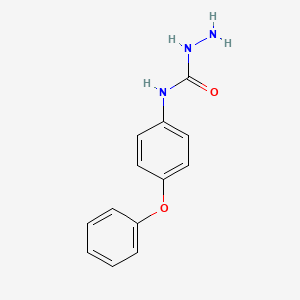
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)
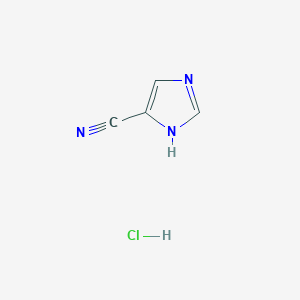

![2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600398.png)

